molecular formula C15H26O B1246377 (2E,6E)-hedycaryol

(2E,6E)-hedycaryol

Cat. No. B1246377
M. Wt: 222.37 g/mol
InChI Key: SDMLCXJKAYFHQM-MKJLVJGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-hedycaryol is a germacrane sesquiterpenoid that is germacra-1(10),4-diene carrying an additional hydroxy substituent at position 11. It has a role as a plant metabolite and a volatile oil component. It is a germacrane sesquiterpenoid and a tertiary alcohol.

Scientific Research Applications

Isotopic Labeling and Structural Analysis

(2E,6E)-hedycaryol is a notable sesquiterpene alcohol, serving as an important biosynthetic intermediate in the formation of eudesmols and guaiols. Recent advancements in isotopic labeling have addressed the challenges in assigning full NMR (Nuclear Magnetic Resonance) structures to (2E,6E)-hedycaryol due to its complex mixture of conformers. Through enzymatic synthesis utilizing isotopically labeled materials from a mutated plant and a bacterial enzyme, researchers have successfully accessed both enantiomers of (2E,6E)-hedycaryol. This breakthrough enables the detailed tracking of the stereochemical course of its Cope rearrangement, providing a deeper understanding of its structure and biosynthetic pathways (Xu et al., 2022).

Terpene Cyclase Mechanism Elucidation

A significant advancement in understanding the biosynthesis of terpenes was achieved by examining a class I hedycaryol synthase complex with nerolidol. This study provided valuable structural insights, revealing the active site and critical components such as the key carbonyl oxygen of Val179, a conserved helix break (G1/2), and its corresponding helix dipole. These elements synergistically stabilize the carbocation at the substrate's C1 position, facilitating the 1,10 ring closure to exclusively produce the anti‐Markovnikov product. This research not only sheds light on the carbocation chemistry in enzymatic reactions but also sets the stage for future applications of these enzymes in organic synthesis (Baer et al., 2014).

Biosynthetic Pathway Analysis

A comprehensive review of sesquiterpenes biosynthetically derived from (2E,6E)-hedycaryol summarized known compounds and discussed the assignments of their absolute configurations. The research highlights that reprotonations occurring at different bonds of (2E,6E)-hedycaryol lead to distinct structural outcomes, forming either 6–6 bicyclic or 5–7 bicyclic compounds. This intricate analysis contributes to our understanding of the structural diversity and complexity of sesquiterpene biosynthesis pathways (Xu & Dickschat, 2022).

Floral Scent Biosynthesis in Camellia Plants

The role of (2E,6E)-hedycaryol in the fragrance of Camellia plants has been explored through the identification of a novel hedycaryol synthase gene in Camellia brevistyla. Analysis of floral scents across Camellia cultivars revealed that (2E,6E)-hedycaryol contributes to the distinct sesquiterpene profile of C. brevistyla flowers. The study's findings suggest that (2E,6E)-hedycaryol is a key attractant for pollinators, highlighting its ecological significance in plant-insect interactions (Hattan et al., 2016).

properties

Product Name

(2E,6E)-hedycaryol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6+,13-9+/t14-/m1/s1

InChI Key

SDMLCXJKAYFHQM-MKJLVJGCSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(C)(C)O)/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(C)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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